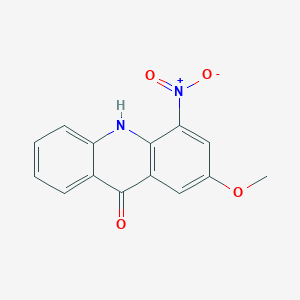![molecular formula C8H10BrN3O B15216600 2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-52-8](/img/structure/B15216600.png)
2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that falls within the family of brominated imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone, a multi-step synthetic route is generally adopted. One common method involves the bromination of 1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
While the industrial-scale production specifics can vary, the overarching principle involves large-scale bromination reactions followed by purification processes. These methods often require robust reaction monitoring to maintain product consistency and purity, employing technologies like high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions:
Substitution Reactions: Due to the presence of the bromine atom, the compound is prone to nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the bromine atom may be replaced or modified under oxidative conditions.
Reduction Reactions: Under specific conditions, the compound's functional groups can be reduced, though this is less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products vary based on the type of reaction:
Substitution Reactions: Substituted imidazole derivatives.
Oxidation Reactions: Modified or oxidized ethanone derivatives.
Reduction Reactions: Reduced imidazole derivatives.
Scientific Research Applications
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone has a myriad of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways.
Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor or binding agent.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone largely depends on its application. In a biological context, it may act as an inhibitor by binding to specific enzymes, disrupting their activity. The molecular targets could involve key enzymes in metabolic pathways, with the imidazole ring playing a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Iodo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Fluoro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. Bromine's size and electronegativity make it a unique substituent, impacting the compound's interactions and stability in different environments.
This compound’s distinctive attributes make it a valuable entity in scientific research, paving the way for novel discoveries and applications.
Properties
CAS No. |
88723-52-8 |
|---|---|
Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H10BrN3O/c9-3-7(13)6-4-10-8(12-6)11-5-1-2-5/h4-5H,1-3H2,(H2,10,11,12) |
InChI Key |
KSXGLLHVLDHNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
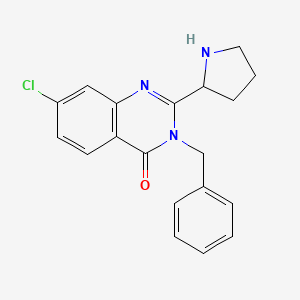
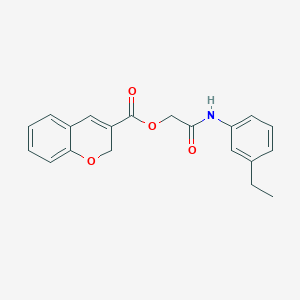
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
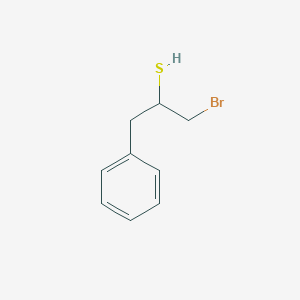
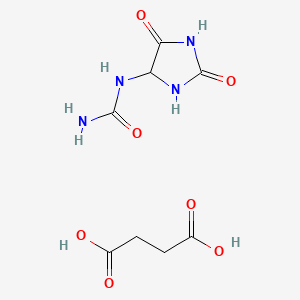
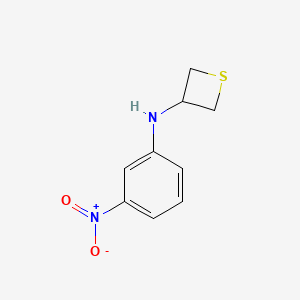
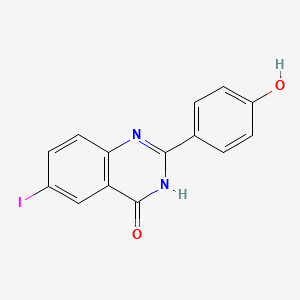
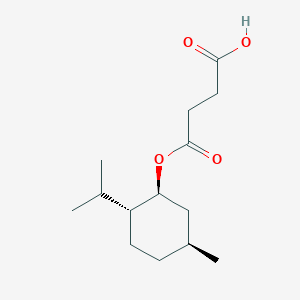
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)

